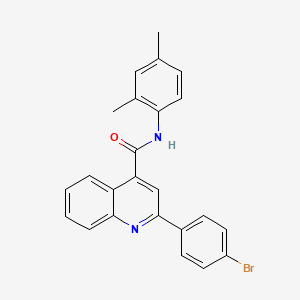
2-methyl-8-quinolinyl 2,4-dichloro-3-methylbenzenesulfonate
説明
Synthesis Analysis
The synthesis of related quinoline derivatives involves various methodologies, including the Brønsted acidic ionic liquid catalyzed tandem reaction of 4-hydroxy-1-methyl-2-quinolone with chalcone, leading to the regioselective synthesis of pyrano[3,2-c]quinolin-2-ones under solvent-free conditions. This green synthetic protocol highlights an efficient pathway for constructing complex quinoline frameworks, which could be analogous to the synthesis of 2-methyl-8-quinolinyl 2,4-dichloro-3-methylbenzenesulfonate (Bagdi & Hajra, 2014).
Molecular Structure Analysis
Quinoline derivatives' molecular structures have been extensively studied, revealing insights into their zwitterionic forms and hydrogen-bonded networks, which are crucial for understanding the reactivity and interaction of these molecules. For instance, the structure of 2-ammonio-5-chloro-4-methylbenzenesulfonate, a related intermediate, showcases the zwitterionic tautomer confirmed through single-crystal data (Bekö, Bats, & Schmidt, 2012).
Chemical Reactions and Properties
The chemical reactivity of quinoline compounds often involves cycloaddition reactions, Michael addition, and electrophilic substitutions, reflecting their versatile chemical properties. For example, the synthesis and characterization of dibenzyltin(IV) complexes of quinolin-8-olates demonstrate the quinoline moiety's ability to participate in complex formation with metals, hinting at the chemical behavior of this compound (Baul et al., 2006).
Physical Properties Analysis
Quinoline derivatives exhibit a range of physical properties, including solubility patterns, melting points, and crystalline structures, which are essential for their application in various fields. The solvate structures and polymorphism of related compounds provide valuable data for predicting the physical behavior of this compound.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as acidity, basicity, and electrophilic sites, are crucial for understanding their reactivity. The electrochemical study of 4-chloro-N-8-quinolinylbenzenesulfonamide, a compound with a similar structure, provides insights into the electrochemical behavior and interaction with metals, offering a glimpse into the chemical properties of this compound (Huebra & Elizalde, 2011).
特性
IUPAC Name |
(2-methylquinolin-8-yl) 2,4-dichloro-3-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-6-7-12-4-3-5-14(17(12)20-10)23-24(21,22)15-9-8-13(18)11(2)16(15)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLOIRJWVKKNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C(=C(C=C3)Cl)C)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4780122.png)


![2-[4-ethyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4780139.png)
![N-(3-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4780140.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4780153.png)

![4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4780168.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-nitrobenzamide](/img/structure/B4780187.png)
![2-butylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4780199.png)
![2-[(3,4-diethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4780210.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4780212.png)
![4-[5-(1-naphthyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4780219.png)